molecular formula C11H12N4O B12093846 Ethanone, 1-(7-azido-3,4-dihydro-1(2H)-quinolinyl)-

Ethanone, 1-(7-azido-3,4-dihydro-1(2H)-quinolinyl)-

Cat. No.: B12093846
M. Wt: 216.24 g/mol
InChI Key: YMAMZGHYBLVRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The quinoline ring can interact with DNA and proteins, potentially leading to the inhibition of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry .

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

1-(7-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H12N4O/c1-8(16)15-6-2-3-9-4-5-10(13-14-12)7-11(9)15/h4-5,7H,2-3,6H2,1H3

InChI Key

YMAMZGHYBLVRMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.